1-(4-Fluorophenyl)quinazolin-4(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H9FN2O |
|---|---|
Molecular Weight |
240.23 g/mol |
IUPAC Name |
1-(4-fluorophenyl)quinazolin-4-one |
InChI |
InChI=1S/C14H9FN2O/c15-10-5-7-11(8-6-10)17-9-16-14(18)12-3-1-2-4-13(12)17/h1-9H |
InChI Key |
AUEUTSKKTAOPGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=CN2C3=CC=C(C=C3)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 4 Fluorophenyl Quinazolin 4 1h One and Its Analogues
Classical and Contemporary Synthetic Routes to the Quinazolin-4(1H)-one Core
The synthesis of the foundational quinazolin-4(1H)-one ring system can be achieved through a variety of classical and modern synthetic methods. These approaches often utilize readily available starting materials and offer diverse pathways to the desired heterocyclic core.
Condensation Reactions Involving Anthranilic Acid Derivatives
A cornerstone in the synthesis of quinazolin-4(1H)-ones is the use of anthranilic acid and its derivatives. nih.govnih.gov These methods typically involve the condensation of the anthranilic acid moiety with a suitable one-carbon unit or its equivalent, followed by cyclization.
One of the most established methods is the Niementowski quinazoline (B50416) synthesis , which involves the reaction of anthranilic acids with amides at high temperatures to form 3H-quinazolin-4-ones. nih.gov While effective, this method often requires harsh conditions and long reaction times. nih.govnih.gov Modern variations of this reaction have been developed to overcome these limitations. For instance, microwave irradiation has been successfully employed to promote the condensation of anthranilic acid with formamide, leading to the formation of quinazolin-4(3H)-one under solvent-free conditions with the aid of catalysts like organic clays. ijarsct.co.in
Another classical approach involves the reaction of anthranilic acid with acid chlorides or anhydrides to form an N-acyl-anthranilic acid intermediate. This intermediate can then be cyclized, often with the help of a dehydrating agent like acetic anhydride, to yield a benzoxazinone (B8607429). Subsequent reaction of the benzoxazinone with an amine or ammonia (B1221849) furnishes the desired quinazolin-4(3H)-one. nih.gov
Three-component reactions have also emerged as a powerful tool for the synthesis of quinazolin-4(3H)-ones from anthranilic acid. These one-pot procedures often involve the condensation of anthranilic acid, an amine, and an orthoester. researchgate.net The use of ionic liquids or heteropolyacids as catalysts can facilitate these reactions, often allowing them to proceed at room temperature and under solvent-free conditions, leading to excellent yields. researchgate.net
| Starting Materials | Reagents/Catalysts | Conditions | Product | Key Features |
| Anthranilic acid, Aniline, Orthoester/Formic acid | Heteropolyacids (HPA) | Microwave irradiation | 4(3H)-Quinazolinones | Microwave-assisted, catalyzed by HPA. researchgate.net |
| Anthranilic acid, Amine, Orthoester | Brønsted Acidic ionic liquid | Room temperature, solvent-free | 4(3H)-Quinazolinones | Green method, excellent yields. researchgate.net |
| Anthranilic acid, Chloro-acyl chlorides | Acetic anhydride, Amines | DMF or ethanol | Tricyclic 4(3H)-quinazolinones | Two-step process via benzoxazinone intermediate. nih.gov |
| Anthranilic acid, Amides (e.g., formamide) | Organic clay, Microwave irradiation | Solvent-less | Quinazolin-4(3H)-one derivatives | Greener approach with simple work-up. ijarsct.co.in |
| Anthranilic acids, Pyridines | Carbodiimide | Room temperature | Pyridoquinazolones | Unprecedented dearomatization of pyridine. rsc.org |
Cyclization Strategies for Quinazolin-4(1H)-one Ring Formation
Beyond the direct use of anthranilic acid, various cyclization strategies have been developed to construct the quinazolin-4(1H)-one ring. These methods often start with precursors that already contain a portion of the final ring system.
One such strategy involves the cyclocondensation of 2-aminobenzamides with various electrophiles. For example, the reaction of 2-aminobenzamides with aldehydes, catalyzed by p-toluenesulfonic acid, followed by oxidative dehydrogenation, yields 4(3H)-quinazolinones. organic-chemistry.org Ruthenium-catalyzed deaminative coupling of 2-aminobenzamides with amines also provides an efficient route to quinazolinone products. marquette.edu
Another approach utilizes 2-nitrobenzonitriles as starting materials. A ruthenium-catalyzed tandem cyclization of 2-nitrobenzonitriles with alcohols under air provides an efficient synthesis of 2-arylquinazolin-4(3H)-ones without the need for external oxidants or reductants. rsc.org
Peptide cyclization strategies, while primarily used for macrocycles, offer principles that can be adapted for the formation of heterocyclic rings. Techniques like head-to-tail cyclization, often facilitated by coupling reagents and sometimes heat, demonstrate the chemical principles of intramolecular ring formation. nih.govnih.gov While not a direct method for quinazolinone synthesis, the underlying concepts of bringing reactive termini into proximity for cyclization are relevant.
Targeted Synthesis of 1-(4-Fluorophenyl)quinazolin-4(1H)-one and Related N1-Arylated Quinazolinones
The introduction of an aryl group, specifically a 4-fluorophenyl group, at the N1 position of the quinazolin-4(1H)-one core requires specific synthetic strategies. These methods can be broadly categorized into direct N-arylation of a pre-formed quinazolinone ring or the incorporation of the N1-aryl substituent during the ring's construction.
Direct N-Arylation Methods
Direct N-arylation of a pre-existing quinazolin-4(3H)-one is a common and effective strategy. This typically involves the reaction of the quinazolinone with an activated aryl species, often in the presence of a metal catalyst.
Copper-catalyzed N-arylation has proven to be a valuable method. For instance, the reaction of quinazolin-4(3H)-ones with arylboronic acids in the presence of copper(II) acetate (B1210297) at room temperature under air provides a general route to N-aryl derivatives. researchgate.net This method is attractive due to its mild conditions and broad applicability.
Palladium-catalyzed reactions are also widely employed. The coupling of quinazolin-4-ones with arylboronic acids, facilitated by a palladium catalyst and an activating agent like TsCl, can afford 4-arylquinazolines, which are structurally related to N-arylated quinazolinones. thieme-connect.de
Another approach involves the amination of 4-chloroquinazolines with anilines. While this method directly leads to 4-anilinoquinazolines, it highlights the reactivity of the quinazoline scaffold and the potential for N-arylation at different positions. nih.gov
A novel and efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines has been proposed for the synthesis of quinazolin-4(1H)-ones, offering a direct route to the core structure that can then be arylated. rsc.org
| Quinazolinone Substrate | Arylating Agent | Catalyst/Reagents | Conditions | Product | Key Features |
| Quinazolin-4(3H)-one | Arylboronic acid | Cu(OAc)2, Air | Room temperature | N-Aryl quinazolin-4(3H)-ones | Mild, general method. researchgate.net |
| Quinazolin-4-one | Arylboronic acid | Pd catalyst, TsCl | Mild | 4-Arylquinazolines | Arylation at C4. thieme-connect.de |
| 2-Bromo or 2-iodo benzoate (B1203000) esters | Amidines | Pd(2)(dba)(3), Xantphos | - | Substituted quinazolin-4(3H)-ones | Amidine N-arylation followed by cyclization. nih.gov |
| 4-Chloroquinazolines | Anilines | - | Mild to harsh | 4-Anilinoquinazolines | Amination at C4. nih.gov |
Multicomponent Reaction Approaches for N1-Substituted Quinazolinones
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like N1-substituted quinazolinones in a single step from simple precursors. These reactions are highly valued for their ability to generate molecular diversity.
One notable MCR is the Ugi four-component reaction (Ugi-4CR). This reaction can be employed in a two-step sequence, starting with an ammonia-Ugi-4CR followed by a palladium-catalyzed annulation to yield polycyclic quinazolinones. nih.govresearchgate.net This demonstrates the power of MCRs in building complex heterocyclic systems.
Another MCR approach involves the reaction of isatoic anhydride, an amine (such as 4-fluoroaniline), and an aldehyde. This three-component reaction, often catalyzed by N-halosulfonamides, can directly yield 2,3-disubstituted quinazolin-4(1H)-ones. researchgate.net By carefully selecting the amine component, N1-arylated products can be obtained.
Copper-catalyzed three-component reactions of 2-azidobenzaldehyde, anthranilamide, and terminal alkynes have been developed for the synthesis of 2-(1,2,3-triazoyl) quinazolinones. mdpi.com While this specific example leads to substitution at the C2 position, the principles of MCRs can be adapted for N1-substitution by using appropriately functionalized starting materials.
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product | Key Features |
| Isatoic anhydride | Amine (e.g., 4-fluoroaniline) | Aldehyde | N-halosulfonamides, Reflux in EtOH/H2O | 2,3-Disubstituted quinazolin-4(1H)-ones | One-pot, three-component synthesis. researchgate.net |
| 2-Azidobenzaldehyde | Anthranilamide | Terminal alkyne | CuI, Et3N, DMSO | 2-(1,2,3-Triazoyl) quinazolinones | Three-component synthesis of C2-substituted quinazolinones. mdpi.com |
| Ammonia | Isocyanide | Aldehyde/Ketone | Ugi-4CR followed by Pd-catalyzed annulation | Polycyclic quinazolinones | Two-step approach based on Ugi MCR. nih.govresearchgate.net |
Derivatization Strategies for Structural Modification and Functional Group Introduction
Once the this compound core is synthesized, it can be further modified to explore structure-activity relationships and introduce new functionalities. These derivatization strategies can target various positions on the quinazolinone ring system.
The C2 position is a common site for modification. For example, a 2-chloromethyl group can be introduced, which can then serve as a handle for further reactions, such as substitution with various nucleophiles. nih.gov
The quinazolinone ring itself can undergo various chemical transformations. For instance, the lactam function can be converted to a lactim by reaction with agents like phosphorus oxychloride, allowing for further reactions at the C4 position. The resulting 4-chloroquinazoline (B184009) is a versatile intermediate that can react with a variety of nucleophiles. nih.gov
The synthesis of fused quinazolinone systems is another important derivatization strategy. For example, reaction of substituted anthranilic acids with chloroacyl chlorides can lead to the formation of tricyclic quinazolinone derivatives. nih.gov The synthesis of imidazo[1,5-a]quinazolin-5(1H)-one derivatives has also been reported, demonstrating the potential for creating complex, fused heterocyclic systems. mdpi.com
Furthermore, the introduction of various substituents on the phenyl rings of the quinazolinone scaffold can be achieved through standard aromatic substitution reactions, provided the existing functional groups are compatible with the reaction conditions. These modifications can significantly impact the biological properties of the final compound.
Functionalization at C2 and C3 Positions of the Quinazolinone Nucleus
The quinazolinone core, and specifically this compound, serves as a versatile template for further chemical modification. The C2 and N3 positions are particularly amenable to functionalization, allowing for the introduction of a wide array of substituents and the modulation of the molecule's properties.
A common strategy for C2 functionalization is the introduction of a thione group, creating a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one. This transformation is typically achieved through a base-catalyzed intramolecular nucleophilic cyclization of a precursor like 1-(2-bromobenzoyl)-3-(fluorophenyl)thiourea. mdpi.com For instance, the synthesis of 1-(3-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is accomplished using sodium tertiary butoxide in dry DMF at 70–80 °C. mdpi.com This 2-thioxo group is a versatile handle for further modifications, such as S-alkylation to introduce various side chains. Research has shown that the alkylation selectivity of 7-substituted-2-thioxo quinazolin-4-ones depends on the nature of both the alkyl halide and the substituent at other positions on the quinazoline ring. researchgate.net
Direct C2-alkylation or arylation is also a key transformation. For example, styryl quinazolin-4-ones can be synthesized, introducing a conjugated system at the C2 position. These derivatives have been explored for their biological activities. nih.gov
Functionalization at the N3 position often involves alkylation. Studies have shown that reacting anthranilamides with dimethylformamide di(primary-alkyl)acetals can lead to N3-alkylation, forming 3-alkylquinazolin-4-ones. nih.govresearchgate.net A simple and efficient method for creating C2,N3-disubstituted-4-quinazolones from anilines and N-acylanthranilic acids has also been developed, yielding products in excellent yields without the need for chromatographic purification. acs.org
Table 1: Examples of C2 and C3 Functionalization of Quinazolinone Analogues
| Starting Material | Reagents and Conditions | Product | Position Functionalized | Reference |
|---|---|---|---|---|
| 1-(2-Bromobenzoyl)-3-(2-fluorophenyl)thiourea | Sodium tertiary butoxide, DMF, 70-80 °C | 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | C2 | mdpi.com |
| Anthranilamide | Dimethylformamide di(primary-alkyl)acetals, 150 °C | 3-Alkylquinazolin-4-one | N3 | nih.gov |
| N-Acylanthranilic acids and anilines | Mild cyclization conditions | C2,N3-Disubstituted-4-quinazolones | C2, N3 | acs.org |
| Substituted anthranilic acid and substituted aniline | 1. Acetic anhydride; 2. Acidic conditions | (E)-4-(2-Styryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives | C2, N3 | nih.gov |
Synthesis of Hybrid Molecules and Conjugates Incorporating Other Heterocyclic Systems
The conjugation of the this compound scaffold with other heterocyclic systems is a prominent strategy to create hybrid molecules with potentially synergistic or novel properties. This approach has led to the development of diverse molecular architectures.
One notable class of hybrid molecules involves the integration of a triazole ring. For example, triazole-substituted quinazoline hybrids have been synthesized via copper-catalyzed 1,3-dipolar cycloaddition reactions. acs.org Similarly, tetracyclic systems like 2-thio- dntb.gov.uaresearchgate.netnih.govtriazolo[1,5-c]quinazolines have been prepared and investigated. nih.gov
Another important heterocyclic partner is the 1,3,4-thiadiazole (B1197879) ring. Novel quinazolinylphenyl-1,3,4-thiadiazole conjugates have been synthesized using palladium-catalyzed Suzuki cross-coupling reactions. This methodology allows for the connection of the two heterocyclic cores through a phenylene linker, creating highly conjugated systems. mdpi.com The reaction typically employs a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), a base like sodium carbonate, and a phase-transfer catalyst. mdpi.com
Furthermore, fused heterocyclic systems have been constructed from quinazolinone precursors. For instance, a 3a-(4-chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one was synthesized by the cyclization of 2-(aminomethyl)-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one with thiocarbonyldiimidazole. mdpi.com
Table 2: Synthesis of Quinazolinone-Based Hybrid Molecules
| Quinazolinone Precursor | Heterocyclic Partner/Reagents | Catalyst/Conditions | Hybrid Product | Reference |
|---|---|---|---|---|
| Azido-quinazoline derivative | Terminal alkyne | Copper catalyst | Triazole-substituted quinazoline | acs.org |
| Bromo-substituted quinazolines | Boronic acid pinacol (B44631) ester of 2,5-diphenyl-1,3,4-thiadiazole | Pd(dppf)Cl₂, Na₂CO₃, tetrabutylammonium (B224687) bromide | Quinazolinylphenyl-1,3,4-thiadiazole conjugate | mdpi.com |
| 2-(Aminomethyl)-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one | Thiocarbonyldiimidazole | Reflux in THF | 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one | mdpi.com |
Sustainable and Catalytic Approaches in Quinazolinone Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability and catalytic efficiency. The synthesis of quinazolinones, including this compound, has significantly benefited from these advancements, with numerous methods being developed to minimize waste, avoid harsh reagents, and utilize catalytic processes.
Transition-Metal Catalysis: Palladium and copper are at the forefront of catalytic systems for quinazolinone synthesis. Palladium-catalyzed reactions, such as the Suzuki coupling mentioned earlier, are pivotal for creating C-C bonds to link the quinazolinone core to other moieties. mdpi.com One-pot palladium-catalyzed syntheses of 2-substituted quinazolin-4(3H)-ones from readily available starting materials like o-nitrobenzamides and alcohols have been developed. nih.gov These cascade reactions often involve hydrogen transfer and proceed without the need for external oxidants or reductants. nih.gov
Copper-catalyzed reactions offer an economical and environmentally friendly alternative. Various copper-catalyzed methods for the synthesis of quinazolines have been reported, including cascade reactions of (2-aminophenyl)methanols with aldehydes and the coupling of (2-bromophenyl)methylamines with amidine hydrochlorides. organic-chemistry.orgmdpi.com These methods often utilize air as the oxidant, enhancing their green credentials. nih.gov
Organocatalysis: Organocatalysis has emerged as a powerful, metal-free approach for the synthesis of quinazolinones. researchgate.netnih.gov These methods utilize small organic molecules as catalysts, which are often less toxic and more stable than their metal-based counterparts. frontiersin.org A variety of organocatalysts have been employed, including acids like p-toluenesulfonic acid (p-TSA) and bases like 1,4-diazabicyclo[2.2.2]octane (DABCO). frontiersin.orgnih.gov For instance, a facile and eco-friendly domino multi-component strategy using triethanolamine (B1662121) (TEOA) as a catalyst in an aqueous medium has been developed for the synthesis of quinazolinone derivatives. nih.gov
Table 3: Overview of Catalytic Approaches in Quinazolinone Synthesis
| Catalytic System | Catalyst Example | Reaction Type | Key Features | Reference(s) |
|---|---|---|---|---|
| Palladium Catalysis | Pd(dppf)Cl₂ | Cross-coupling, Cascade reactions | High efficiency, good functional group tolerance | mdpi.com, nih.gov |
| Copper Catalysis | CuI, CuBr, CuO nanoparticles | Cascade reactions, Aerobic oxidation | Economical, uses air as oxidant | organic-chemistry.org, nih.gov, mdpi.com |
| Organocatalysis | p-TSA, DABCO, TEOA | Multi-component reactions, Cyclizations | Metal-free, environmentally benign, mild conditions | frontiersin.org, nih.gov |
These sustainable and catalytic approaches not only provide efficient pathways to this compound and its analogues but also align with the principles of green chemistry, reducing the environmental impact of synthetic processes.
Molecular Mechanisms and Biological Activities of 1 4 Fluorophenyl Quinazolin 4 1h One Derivatives: in Vitro Characterization
Enzyme and Receptor Modulatory Activities
Kinase Inhibition Profiles (e.g., Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), BRAF^V600E)
Derivatives of the quinazolinone core structure are notable for their activity as kinase inhibitors, which are crucial in cancer therapy for their ability to block cell signaling and growth pathways.
Specifically, 4-anilino-quinazoline derivatives have been synthesized and assessed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govrsc.org In one study, a particular 4-anilino-quinazoline derivative with a disubstituted-urea linkage showed significant inhibitory activity against both EGFR and VEGFR2. nih.gov Another investigation into S-alkylated quinazolin-4(3H)-ones also identified compounds with dual EGFR/VEGFR-2 inhibitory capabilities. rsc.org Some novel 4-anilino-quinazoline derivatives, when linked to a 3-nitro-1,2,4-triazole, displayed potent inhibition of EGFR, with IC50 values ranging from 0.37 to 12.93 nM. nih.gov A separate study highlighted a disubstituted-urea linked 4-amino-quinazoline derivative, which exhibited an IC50 of 10 nM against EGFR and 80 nM against VEGFR2. nih.gov
The quinazoline (B50416) scaffold is also a key component in clinically approved tyrosine kinase inhibitors like lapatinib (B449) and vandetanib, which target EGFR among other receptors. nih.gov Furthermore, computational studies have been employed to explore the structural requirements for quinazoline derivatives to effectively inhibit EGFR. frontiersin.org While the quinoline (B57606) and quinazoline structures are known to interact with the Cys919 residue in the VEGFR-2 ATP-binding site, some quinazoline derivatives have been developed to selectively inhibit Raf kinase with less impact on VEGFR-2 and EGFR. wikipedia.org
Table 1: Selected Kinase Inhibition Data for Quinazolinone Derivatives
| Derivative Class | Target Kinase | IC50 (nM) |
|---|---|---|
| 4-Anilino-quinazoline with 3-nitro-1,2,4-triazole | EGFR | 0.37 - 12.93 |
| Disubstituted-urea linked 4-amino-quinazoline | EGFR | 10 |
| Disubstituted-urea linked 4-amino-quinazoline | VEGFR2 | 80 |
| Vandetanib (reference drug) | EGFR | 19.76 |
| Vandetanib (reference drug) | VEGFR2 | 33.26 |
| Sorafenib (reference drug) | EGFR | 20 |
Carbonic Anhydrase Isozyme Inhibition (e.g., hCA II, hCA IX, hCA XII)
Quinazolinone derivatives have been extensively studied as inhibitors of human carbonic anhydrase (hCA) isozymes, particularly those associated with cancer, such as hCA IX and hCA XII. nih.gov These enzymes are involved in pH regulation and are often overexpressed in tumors. nih.gov
A series of quinazolinone derivatives demonstrated moderate to significant inhibition against human carbonic anhydrase-II (hCA-II), with IC50 values between 14.0 and 59.6 μM. nih.govresearchgate.netdocumentsdelivered.com Kinetic studies revealed a competitive inhibition mode for the most active of these compounds, with a Ki value of 14.25 ± 0.017 μM against hCA-II. nih.govdocumentsdelivered.com
Other studies have reported more potent inhibition. For example, certain 3-(4-Aminosulfonyl)-phenyl-2-mercapto-substituted-4(3H)-quinazolinones showed potent inhibition of hCA-II, hCA-IX, and hCA-XII with Ki values in the nanomolar range: 0.25–10.8 nM for hCA-II, 3.7–50.4 nM for hCA-IX, and 0.60–52.9 nM for hCA-XII. nih.gov Similarly, a series of 4-anilinoquinazoline-based benzenesulfonamides were found to be highly effective inhibitors, with some compounds showing Ki values as low as 2.4 nM against hCA II, 60.9 nM against hCA I, 86.5 nM against hCA IX, and 30.5 nM against hCA XII. tandfonline.com
Table 2: Inhibition Constants (Ki) of Quinazolinone Derivatives Against hCA Isozymes
| Derivative Class | hCA II (Ki) | hCA IX (Ki) | hCA XII (Ki) |
|---|---|---|---|
| 3-(4-Aminosulfonyl)-phenyl-2-mercapto-substituted-4(3H)-quinazolinones | 0.25–10.8 nM | 3.7–50.4 nM | 0.60–52.9 nM |
| 4-Anilinoquinazoline-based benzenesulfonamides (Compound 4a) | 2.4 nM | - | - |
| 4-Anilinoquinazoline-based benzenesulfonamides (Compound 4f) | - | 86.5 nM | - |
| 4-Anilinoquinazoline-based benzenesulfonamides (Compound 4g) | - | - | 30.5 nM |
Glucokinase Activation Mechanisms
Glucokinase (GK) is a key enzyme in glucose metabolism, and its activation is a therapeutic target for type 2 diabetes. scienceopen.com Quinazolin-4-one derivatives have been designed as glucokinase activators (GKAs). researchgate.net These molecules bind to an allosteric site on the enzyme, increasing its affinity for glucose and enhancing its catalytic function. mdpi.com
In one study, synthesized quinazolin-4-one derivatives were evaluated for their GK activation potential. researchgate.net Two compounds, in particular, demonstrated maximum GK activation with EC50 values of 632 nM and 516 nM, respectively, which was comparable to standard GKAs. researchgate.net The mechanism involves interactions with key amino acid residues within the glucokinase binding cavity. researchgate.netmdpi.com
Inhibition of Viral Proteases (e.g., SARS-CoV-2 Main Protease)
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a prime target for antiviral drugs. nih.govnih.gov Quinazolin-4-one derivatives have emerged as potential non-covalent inhibitors of this enzyme. nih.govnih.gov
Through rational drug design, a series of quinazolin-4-one inhibitors were developed. nih.govnih.gov One compound, C7, showed superior inhibitory activity against SARS-CoV-2 Mpro with an IC50 of 0.085 ± 0.006 μM. nih.govnih.gov Another study synthesized glutamine- or glutamate-derived peptidomimetics with a quinazolinone moiety. nih.gov Two of these compounds, G1 and G4, exhibited Mpro inhibitory activity with IC50 values of 22.47 ± 8.93 μM and 24.04 ± 0.67 μM, respectively. nih.gov Bio-layer interferometer measurements confirmed their binding, with equilibrium dissociation constants (KD) around 2.60 × 10⁻⁵ M. nih.gov Computational studies have further explored the binding modes of quinazolin-4-one derivatives within the Mpro active site, identifying key interactions with residues like Met165, Met49, and Cys145. eurekaselect.com
Table 3: Inhibitory Activity of Quinazolinone Derivatives against SARS-CoV-2 Mpro
| Compound/Derivative | IC50 | KD |
|---|---|---|
| Compound C7 | 0.085 ± 0.006 μM | - |
| Compound G1 | 22.47 ± 8.93 μM | 2.60 × 10⁻⁵ M |
Modulation of Other Relevant Biological Targets
The versatile quinazoline structure has been adapted to target a wide array of other enzymes and receptors involved in various diseases.
PARP Inhibition: Quinazolinone derivatives have been designed as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair. rjpbr.comresearchgate.netrsc.org One study reported a derivative with an IC50 of 30.38 nM against PARP-1, comparable to the clinical inhibitor Olaparib. rsc.org Another novel 4-Hydroxyquinazoline derivative, B1, showed potent PARP1 inhibition with an IC50 of 63.81 ± 2.12 nM. nih.gov Furthermore, a quinazoline-2,4(1H,3H)-dione derivative (Cpd36) demonstrated remarkable activity against PARP-1 and PARP-2 with IC50 values of 0.94 nM and 0.87 nM, respectively. nih.gov
Thymidylate Synthase (TS) Inhibition: Nonclassical quinazoline analogues have been developed as potent inhibitors of thymidylate synthase, a key enzyme in DNA synthesis. nih.gov One series of 2-amino-10-propargyl-5,8-dideazafolic acid derivatives exhibited IC50 values ranging from 0.51 to 11.5 μM against L1210 TS. nih.gov Studies also found that replacing the 4-oxygen with sulfur in the quinazoline ring did not diminish TS inhibition. nih.gov
PI3K/mTOR Inhibition: The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer. nih.gov Dimorpholinoquinazoline-based compounds have been synthesized as inhibitors of this pathway. nih.gov One derivative, compound 7c, inhibited the phosphorylation of Akt, mTOR, and S6K at concentrations of 125–250 nM. nih.gov In another series, a potent pan-PI3K inhibitor (compound 4) was developed with a Ki of 2.2 nM for p110α and 32.7 nM for mTOR. researchgate.net
MCHR1 Antagonism: Quinazoline derivatives have been optimized as antagonists for the melanin-concentrating hormone receptor 1 (MCHR1), a target for treating obesity and CNS disorders. nih.govnih.gov
Other Targets: The quinazoline scaffold has also been utilized to develop α-glucosidase inhibitors for diabetes management, with one derivative showing an IC50 of 14.4 µM, significantly stronger than the drug acarbose. nih.gov Additionally, quinazolinone derivatives have been investigated as antagonists of the ghrelin receptor for potential use in treating diabetes and obesity. nih.gov
Cellular and Biochemical Activity Profiling (In Vitro)
The biological effects of 1-(4-fluorophenyl)quinazolin-4(1H)-one derivatives are characterized through a combination of cellular and biochemical assays. These in vitro evaluations are essential for determining their therapeutic potential.
Antiproliferative activity is a key measure, often assessed against a panel of human cancer cell lines. For instance, novel 3-methyl-quinazolinone derivatives were evaluated for their antitumor activity. nih.gov S-Alkylated quinazolin-4(3H)-ones have shown potent anticancer effects, with some compounds displaying IC50 values between 1.50 and 5.86 μM across various cell lines, which is superior to the reference drug sorafenib. rsc.org One of the most potent of these compounds was found to induce cell cycle arrest at the G1 phase and trigger apoptosis in HCT-116 colon cancer cells. rsc.org
Similarly, a series of 4-Hydroxyquinazoline derivatives were tested against primary PARP inhibitor-resistant cell lines, with one compound showing more potent inhibitory activity than the drug Olaparib in MDA-MB-231 breast cancer cells without significant toxicity to normal cells. nih.gov Quinazolinone-based PARP-1 inhibitors have also been shown to arrest cell growth at the G2/M phase and increase apoptosis in MCF-7 breast cancer cells. rsc.org
Biochemical assays confirm the direct interaction of these compounds with their molecular targets. For example, the inhibitory activity against purified enzymes like EGFR, VEGFR-2, carbonic anhydrases, and PARP-1 is quantified to establish a structure-activity relationship. rsc.orgrsc.orgnih.govnih.gov The enzymatic inhibitory activity of quinazolinone derivatives against SARS-CoV-2 Mpro has been confirmed using FRET-based assays, and their antiviral efficacy has been demonstrated in virus-infected Vero E6 cells. nih.gov For instance, compound C7 inhibited viral replication with an EC50 of 1.10 ± 0.12 μM. nih.gov These biochemical and cellular data provide a comprehensive profile of the in vitro activity of this class of compounds.
Antiproliferative and Cytotoxic Effects in Human Cancer Cell Lines
Derivatives of this compound have demonstrated significant antiproliferative and cytotoxic effects across various human cancer cell lines. These compounds are of great interest in oncology research due to their potential to inhibit cancer cell growth and induce apoptosis. nih.govnih.gov
Research has shown that certain quinazolin-4(3H)-one derivatives exhibit potent growth-inhibitory activity in several cancer cell lines, including those of the lung, breast, colon, and liver. nih.govnih.gov For instance, a novel quinazolin-4(3H)-one derivative, BIQO-19, displayed broad and effective antiproliferative activity against various lung cancer cell lines, including those resistant to epidermal growth factor receptor–tyrosine kinase inhibitors (EGFR-TKI). nih.gov Another study reported that out of fourteen synthesized quinazoline-sulfonamide hybrids, six compounds exhibited promising antiproliferative activities against MCF-7 (breast), A549 (lung), LoVo (colon), and HepG2 (liver) cancer cells. nih.gov Specifically, compound 4d showed remarkable activity with low IC50 values against these cell lines. nih.gov
The cytotoxic effects of these derivatives are often attributed to their ability to induce apoptosis. Flow cytometry analysis has revealed that compounds can mediate apoptosis and cause cell cycle arrest, often at the G1 or G2/M phase. nih.govnih.gov For example, compounds 4d and 4f were found to trigger apoptosis in MCF-7 cells. nih.gov Similarly, BIQO-19 was shown to induce G2/M phase arrest and subsequently evoke apoptosis in H1975 lung cancer cells. nih.gov
The presence of specific substituents on the quinazolinone ring plays a crucial role in the cytotoxic activity. For example, the presence of a 3-iodo group or a 4-dimethyl amino group on the phenyl ring at the second position of 2,3-dihydroquinazolin-4(1H)-one has been shown to significantly enhance cytotoxicity against prostate cancer cell lines PC3 and DU145. nih.gov
Table 1: Antiproliferative Activity of Selected this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 4d | MCF-7 (Breast) | 2.5 | nih.gov |
| Compound 4d | A549 (Lung) | 5.6 | nih.gov |
| Compound 4d | LoVo (Colon) | 6.87 | nih.gov |
| Compound 4d | HepG2 (Liver) | 9 | nih.gov |
| Compound 4f | MCF-7 (Breast) | 5 | nih.gov |
| Compound 4f | LoVo (Colon) | 9.76 | nih.gov |
| Compound 4f | A549 (Lung) | 10.14 | nih.gov |
| Compound 4f | HepG2 (Liver) | 11.7 | nih.gov |
| Compound C2 | PC3 (Prostate) | < 15 | nih.gov |
| Compound C5 | PC3 (Prostate) | < 15 | nih.gov |
| Compound C2 | DU145 (Prostate) | < 15 | nih.gov |
| Compound C5 | DU145 (Prostate) | < 15 | nih.gov |
| BIQO-19 | H1975 (Lung) | - | nih.gov |
Antimicrobial Spectrum of Activity (Antibacterial, Antifungal)
Quinazolinone derivatives have been extensively studied for their broad-spectrum antimicrobial properties. The structure-activity relationship studies have revealed that substitutions at various positions of the quinazolinone ring significantly influence their antibacterial and antifungal activities. nih.gov
The presence of a substituted aromatic ring at position 3 and certain groups like methyl, amine, or thiol at position 2 are considered essential for antimicrobial efficacy. nih.gov Furthermore, the introduction of a halogen atom at positions 6 and 8, and an amine or substituted amine at position 4 can enhance antimicrobial activities. nih.gov
Several studies have reported the synthesis of novel quinazolinone derivatives with potent activity against a range of pathogens. For instance, some new aza isatin (B1672199) derivatives containing 4(3H) quinazolinones have shown activity against Gram-positive and Gram-negative bacteria, as well as fungal species. nih.gov Urea/thiourea derivatives of quinazolinones conjugated with lysine, particularly those containing a fluoro group, have demonstrated highly potent antibacterial activity. nih.gov
In one study, a series of quinazolinone derivatives were evaluated against various bacterial and fungal strains. biomedpharmajournal.org The results showed that different derivatives possessed excellent to good activity against Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, Aspergillus niger, and Candida albicans. biomedpharmajournal.org For example, one derivative displayed excellent activity against E. coli and very good activity against C. albicans. biomedpharmajournal.org Another study highlighted a derivative, 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one, as having superior activity among the synthesized compounds. frontiersin.org
Table 2: Antimicrobial Activity of Selected Quinazolinone Derivatives
| Compound | Microorganism | Activity Level | Reference |
|---|---|---|---|
| A-2 | Escherichia coli | Excellent | biomedpharmajournal.org |
| A-2 | Candida albicans | Very Good | biomedpharmajournal.org |
| A-3 | Aspergillus niger | Excellent | biomedpharmajournal.org |
| A-4 | Pseudomonas aeruginosa | Excellent | biomedpharmajournal.org |
| A-6 | Candida albicans | Excellent | biomedpharmajournal.org |
| 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one (IIIe) | Various bacterial pathogens | Superior | frontiersin.org |
In Vitro Anti-inflammatory and Analgesic Activities (e.g., Cyclooxygenase-2 (COX-2) Inhibition)
Quinazolinone derivatives have been identified as possessing significant anti-inflammatory and analgesic properties. nih.gov A key mechanism underlying their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the inflammation pathway. nih.govyoutube.comyoutube.com
The inhibition of COX-2 leads to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain. nih.govyoutube.com Several studies have focused on synthesizing and evaluating new 4(1H)-quinazolinones for their anti-inflammatory effects, often using the carrageenan-induced paw edema test in rats. nih.gov
Structure-activity relationship studies have indicated that specific substitutions on the quinazolinone core are crucial for anti-inflammatory potency. For instance, 2-isopropyl-1-phenyl-, 2-cyclopropyl-1-phenyl-, and 1-isopropyl-2-phenyl-4(1H)-quinazolinones have been shown to afford optimal potency. nih.gov The presence of a halogen atom is also preferred for activity. nih.gov One particular compound, 1-isopropyl-7-chloro-2-(2-fluorophenyl)-4(1H)-quinazolinone, displayed the best balance of efficacy and reduced side effects. nih.gov
The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects. youtube.comyoutube.com While many traditional nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, the development of selective COX-2 inhibitors is a significant area of research. nih.govyoutube.com
Antiviral Efficacy against Diverse Viral Strains (e.g., HIV, Hepatitis C Virus, Influenza Virus, Cytomegalovirus, Japanese Encephalitis Virus)
The broad antiviral potential of quinazolinone derivatives has been demonstrated against a variety of viral pathogens. nih.govresearchgate.net Research has shown that these compounds can inhibit the replication of several medically important viruses.
Specifically, certain 2,3,6-trisubstituted quinazolinone compounds have been identified as novel and potent inhibitors of Zika virus (ZIKV) and Dengue virus (DENV) replication. nih.gov Some of these compounds exhibited EC50 values as low as 86 nM with no significant cytotoxicity to mammalian cells. nih.gov For instance, compound 27 was particularly potent, inhibiting ZIKV replication by over 99.9% at a concentration of 10 μM. nih.gov
Furthermore, quinazolinone derivatives have shown efficacy against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19. nih.govmdpi.com One study reported a 2-aminoquinazolin-4-(3H)-one derivative with significant activity against SARS-CoV-2 (IC50 = 0.23 μM) in a Vero cell assay. mdpi.com Another study identified a quinazolin-4-one series of non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.gov Compound C7 from this series exhibited superior inhibitory activity against Mpro compared to the reference compound baicalein. nih.gov
In the context of other viruses, derivatives of 2-(4-chlorophenyl)-3-substituted quinazolin-4(3H)-one were found to inhibit the replication of herpes simplex virus-1 (KOS), herpes simplex virus-2 (G), and vaccinia virus. researchgate.net However, the majority of the synthesized compounds in that study were found to be inactive against influenza A and B subtypes. researchgate.net Conversely, another study identified 2-Methylquinazolin-4(3H)-one as having significant antiviral activity against Influenza A virus (H1N1) in vitro, with an IC50 of 23.8 μg/mL. mdpi.com
Other Investigated Biological Activities (e.g., Anticonvulsant, Antimalarial, Antihypertensive, Antioxidant)
Beyond the aforementioned activities, derivatives of this compound have been explored for a variety of other pharmacological effects.
Anticonvulsant Activity: The quinazolin-4(3H)-one scaffold is present in compounds with known central nervous system depressant and anticonvulsant properties. nih.gov For instance, methaqualone, a quinazolin-4(3H)-one derivative, was historically used as a sedative-hypnotic. nih.gov More recent studies have synthesized and evaluated new quinazolin-4(3H)-one derivatives for their anticonvulsant potential, often using the pentylenetetrazole (PTZ)-induced seizure model in mice. nih.gov Some of these compounds have shown promising anticonvulsant activity. nih.govnih.gov
Antimalarial Activity: The quinazoline framework is a component of febrifugine, a known antimalarial agent. mdpi.com This has prompted further investigation into quinazoline derivatives for their potential as new antimalarial drugs.
Antihypertensive Activity: Certain quinazoline-based drugs, such as doxazosin (B1670899) and prazosin, are used clinically to treat high blood pressure. mdpi.com This demonstrates the potential of the quinazoline scaffold in developing new antihypertensive agents.
Antioxidant Activity: Quinazoline derivatives have also been reported to possess antioxidant properties, which contribute to their diverse pharmacological profile. nih.gov
Anti-leishmanial Activity: Recently, 2,3-dihydroquinazolin-4(1H)-one derivatives have been identified as a new class of anti-leishmanial agents, showing promise against the parasite Leishmania. mdpi.com
Elucidation of Specific Molecular Pathways and Signaling Cascades Involved in Activity
The diverse biological activities of this compound derivatives are a result of their interaction with various molecular targets and modulation of specific signaling pathways.
In the context of their anticancer effects, these derivatives have been shown to target key regulators of cell proliferation and survival. For example, some quinazolin-4(3H)-one derivatives act as inhibitors of aurora kinase A, a protein involved in cell cycle regulation. nih.gov The inhibition of aurora kinase A by the derivative BIQO-19 leads to G2/M phase cell cycle arrest and subsequent apoptosis in non-small cell lung cancer cells. nih.gov Other derivatives have been found to induce apoptosis through the modulation of the Bcl-2 family of proteins. nih.govnih.gov Specifically, they can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, shifting the balance towards cell death. nih.gov Furthermore, some derivatives have been shown to activate the tumor suppressor protein p53. nih.gov The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are other important targets, with some quinazolinone derivatives exhibiting dual inhibitory activity against these receptor tyrosine kinases. nih.gov
The anticonvulsant activity of certain quinazolin-4(3H)-one derivatives is believed to be mediated through their interaction with the GABA-A receptor. nih.gov They can act as positive allosteric modulators at the benzodiazepine (B76468) binding site, enhancing the inhibitory effects of the neurotransmitter GABA. nih.gov
In the case of their antiviral activity against SARS-CoV-2, a key mechanism is the inhibition of the main protease (Mpro). nih.gov This enzyme is essential for processing viral polyproteins, and its inhibition blocks viral replication. X-ray co-crystal structures have revealed a non-covalent binding mode of some quinazolin-4-one inhibitors to Mpro. nih.gov
Metabolomics studies have also shed light on the molecular mechanisms of these compounds. For instance, treatment of prostate cancer cells with a 2,3-dihydroquinazolin-4(1H)-one derivative was found to disrupt key metabolic pathways, including energy production, redox homeostasis, and amino acid and choline (B1196258) phospholipid metabolism, all of which are crucial for cancer cell proliferation and growth. nih.gov
Structure Activity Relationship Sar Studies and Pharmacophore Elucidation of Fluorophenylated Quinazolinones
Influence of Substituent Nature and Position on Quinazolinone Core Bioactivity
The biological profile of the quinazolinone scaffold is highly sensitive to the nature and position of its substituents. The core structure, particularly when N-1 is substituted with a fluorophenyl group, serves as a template for extensive medicinal chemistry exploration.
The introduction of fluorine into a molecular structure can profoundly alter its physicochemical and biological properties. researchgate.net In the context of 1-(4-fluorophenyl)quinazolin-4(1H)-one, the fluorine atom on the phenyl ring plays a multifaceted role. Fluorine is a small, highly electronegative atom that can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity. researchgate.netnih.gov Its presence can enhance the rate of absorption and transport across biological membranes, including the blood-brain barrier. researchgate.net
Table 1: Effects of Fluorine Substitution
| Property | Impact of Fluorine | Source |
|---|---|---|
| Lipophilicity | Increases, enhancing absorption and bioavailability. | nih.gov |
| Metabolic Stability | Can block metabolic hydroxylation, increasing half-life. | researchgate.net |
| Binding Affinity | Alters electronic properties, potentially forming favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target residues. | researchgate.net |
| Bioavailability | Generally enhanced due to improved physicochemical properties. | researchgate.net |
The substituent at the N1 position of the quinazolinone ring is a critical determinant of biological activity. SAR studies indicate that small alkyl or aromatic groups at this position are generally more favorable than bulky substituents. nih.gov In a study of 4(3H)-quinazolinones as antibacterial agents, the N1-substituent was varied, and the 4-fluorophenyl group was found to be a viable option among others like 4-nitrophenyl and 4-cyanophenyl for maintaining activity against Staphylococcus aureus. acs.org The nature of this substituent directly influences the molecule's orientation within the binding pocket of a target protein, thereby affecting affinity and selectivity.
Modifications at other positions of the quinazolinone core also lead to significant changes in biological activity.
C2 Position: The C2 position is a frequent site for modification. Attaching electron-donating groups at C2 is often more favorable for activity than electron-withdrawing groups. nih.gov In some series, linking a thioalkyl fragment at C2 increased activity. nih.gov Studies on C2-substituted quinazolinones have shown that these derivatives can exhibit affinity for adenosine (B11128) receptors, with substitutions like a methyl para-substituted phenyl ring or a 3,4-dimethoxy substituted phenyl ring influencing selectivity for A1 and A2A subtypes, respectively. nih.gov Diverse substituents, including those attached via an imine linker, have yielded compounds with significant antibacterial potential. nih.gov
C3 Position: The C3 position is also crucial. For many quinazolinone-based drugs, this position is substituted, often with an aryl group. wikipedia.org In the development of antibacterial agents, linking various hydrophobic groups at the C3 position via a Schiff's base linker has been a successful strategy. nih.gov
C6 Position: Substitutions on the fused benzene (B151609) ring of the quinazolinone core, such as at the C6 position, have been explored. For example, the presence of a fluorine atom at C6 has been incorporated into designs of quinazolinone–sulphonamide hybrids with cytotoxic activities. nih.gov
C8 Position: While SAR studies have extensively covered positions C2, C3, and C6, specific data on the contribution of substituents at the C8 position for the this compound scaffold is less commonly detailed in the reviewed literature.
Table 2: Summary of Substituent Effects on the Quinazolinone Core
| Position | Favorable Substitutions | Resulting Activity/Effect | Source(s) |
|---|---|---|---|
| N1 | Small aromatic (e.g., 4-fluorophenyl) or alkyl groups. | Maintained antibacterial activity; preferred over bulky groups. | nih.govacs.org |
| C2 | Electron-donating groups, thioalkyl fragments, substituted phenyl rings. | PARP inhibition, adenosine receptor affinity, antibacterial activity. | nih.govnih.gov |
| C3 | Hydrophobic groups linked via Schiff's base. | Antibacterial and biofilm inhibition. | nih.gov |
| C6 | Halogens (e.g., fluorine). | Enhanced cytotoxic activity. | nih.gov |
Conformational Analysis and Stereochemical Considerations in Structure-Activity Relationships
The three-dimensional conformation of this compound and its derivatives is fundamental to their interaction with biological targets. Molecular docking studies, a key component of modern drug design, reveal the importance of the molecule's spatial arrangement for achieving optimal binding. nih.govnih.gov For example, in the inhibition of the PqsR protein in P. aeruginosa, the N-1 of the quinazolinone ring can act as a hydrogen bond acceptor, while the carbonyl group can form another hydrogen bond, and the entire structure is further stabilized by hydrophobic interactions. nih.gov
The relative orientation of the N1-phenyl ring and the quinazolinone core, along with the conformation of any substituents, dictates how the molecule fits into the binding site. These conformational preferences are essential for establishing the key interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that underpin biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
QSAR studies provide mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov For quinazolinone derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) have been successfully developed to guide the synthesis of more potent analogues. rsc.orgnih.gov
These models generate contour maps that highlight regions around the molecule where modifications are likely to enhance or diminish activity. nih.gov For instance, a QSAR model might indicate that bulky, electron-donating groups are favored in one region, while hydrogen bond donors are preferred in another. By aligning a series of quinazolinone analogues and analyzing their activities, researchers can build robust and predictive models. nih.govnih.gov These in silico approaches accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success, as demonstrated in the design of novel quinazolinone-based EGFR inhibitors and antitumor agents. rsc.orgnih.gov
Computational Chemistry and in Silico Approaches in Quinazolinone Research
Molecular Docking Studies for Protein-Ligand Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(4-Fluorophenyl)quinazolin-4(1H)-one, docking studies would be employed to predict its binding affinity and mode of interaction within the active site of a target protein. Research on structurally similar quinazolinone derivatives has shown that this scaffold is a versatile inhibitor for a range of protein targets, including protein kinases (such as EGFR), PARP-1, and various enzymes involved in microbial pathogenesis. manmiljournal.runih.gov
For this compound, the quinazolinone core would likely serve as the primary anchor within a binding site, while the 4-fluorophenyl substituent would project into a specific sub-pocket. The nature of this sub-pocket would determine the favorability of this substitution.
The interactions between a ligand and a protein are multifaceted. For quinazolinone derivatives, several key types of interactions are consistently observed in docking studies:
Hydrogen Bonding: The carbonyl oxygen and the nitrogen atoms of the quinazolinone ring are common hydrogen bond acceptors and donors. For example, in studies of quinazolinone derivatives with EGFR, hydrogen bonds are often formed with key residues in the hinge region of the kinase domain, such as Met793. nih.gov
Hydrophobic Interactions: The phenyl rings of the quinazolinone scaffold, including the 4-fluorophenyl group of the target compound, are well-suited to engage in hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and alanine within the protein's binding pocket.
Pi-Stacking: The aromatic nature of the quinazolinone and the phenyl rings allows for pi-pi stacking or pi-cation interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan. These interactions are crucial for stabilizing the ligand within the active site.
The fluorine atom on the phenyl ring of this compound can also participate in specific interactions, such as forming favorable halogen bonds or modulating the electronic properties of the phenyl ring to enhance binding affinity.
Molecular docking also reveals the topography of the binding site, identifying "hotspots" or key residues that are critical for ligand binding. For quinazolinone-based inhibitors, these hotspots often include a hydrogen-bonding region that accommodates the core scaffold and adjacent hydrophobic pockets that can be occupied by substituents. The analysis of these binding sites allows for the rational design of more potent and selective inhibitors. For instance, if a binding pocket has a deep hydrophobic region, extending a substituent on the quinazolinone ring could lead to improved affinity. The 4-fluorophenyl group of the title compound would be hypothesized to fit into such a pocket, with the fluorine atom potentially interacting with specific residues that can accommodate a halogen.
Molecular Dynamics Simulations for Conformational Stability and Dynamic Interaction Analysis
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are used to assess the conformational stability of the ligand within the binding site and to analyze the dynamic behavior of the protein-ligand complex. researchgate.net
For a complex involving this compound, an MD simulation would reveal:
The stability of the predicted docking pose over a simulated timeframe.
The persistence of key interactions, such as hydrogen bonds, and the fluctuation of distances between interacting atoms.
The conformational changes in both the ligand and the protein upon binding.
The role of water molecules in mediating protein-ligand interactions.
Such simulations are critical for validating docking results and for gaining a deeper understanding of the binding thermodynamics.
Virtual Screening Techniques for Novel Quinazolinone Scaffolds
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. The quinazolinone scaffold is frequently used as a template in virtual screening campaigns to discover new inhibitors for various targets. nih.gov
A typical virtual screening workflow involving the this compound scaffold might include:
Library Preparation: A large database of chemical compounds is prepared for screening.
Pharmacophore Modeling: A pharmacophore model is built based on the known active quinazolinone derivatives, defining the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers).
Docking-Based Screening: The library of compounds is docked into the target protein's active site, and compounds are ranked based on their predicted binding affinity.
Hit Selection and Optimization: The top-ranking compounds ("hits") are selected for further experimental testing. The structure of this compound could serve as a starting point for hit-to-lead optimization.
Cheminformatics and Data Mining for Structure-Activity Landscape Exploration
Cheminformatics and data mining techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are used to explore the relationship between the chemical structures of a series of compounds and their biological activities. rsc.orgnih.gov
In the context of quinazolinone research, a QSAR study would involve:
Data Set Collection: A set of quinazolinone derivatives with experimentally determined biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound.
Model Building: A mathematical model is developed to correlate the descriptors with the biological activity.
Model Validation: The predictive power of the model is rigorously validated.
A QSAR model for quinazolinone derivatives could reveal the importance of specific structural features, such as the presence and position of a fluorine atom on a phenyl substituent, for a given biological activity. This information is invaluable for designing new compounds with enhanced potency and desired properties.
Rational Drug Design and Lead Optimization Strategies for Quinazolinone Based Compounds
Scaffold Hopping and Bioisosteric Replacements in Quinazolinone Drug Discovery
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design that allow for the generation of novel chemical entities with improved properties while retaining the desired biological activity. nih.gov In the realm of quinazolinone-based drug discovery, these techniques are instrumental in navigating chemical space and overcoming challenges associated with existing scaffolds, such as toxicity or poor pharmacokinetic profiles.
Scaffold Hopping: This strategy involves replacing the core molecular framework (the scaffold) of a known active compound with a different, structurally distinct scaffold, while preserving the original pharmacophoric features. For instance, a classical scaffold hopping approach was employed to design a new series of 4-aminoquinazolines with antimycobacterial activity, inspired by the pharmacophoric features of known inhibitors of the M. tuberculosis cytochrome bc1 complex. acs.org This led to the identification of the N-(3-phenylpropyl)quinazolin-4-amine scaffold as a promising new chemotype. acs.org
Bioisosteric Replacements: This technique involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. spirochem.com A common application of this strategy is to modulate a compound's metabolic stability. For example, the replacement of a metabolically labile hydrogen atom with a fluorine atom is a well-established tactic in lead optimization. nih.govcambridgemedchemconsulting.com In the context of quinazolinone derivatives, the 4-quinazolinone scaffold itself has been utilized as a bioisostere for other heterocyclic cores. For example, it has been used to replace the phthalazinone core in the design of new PARP-1 inhibitors, resulting in compounds with comparable or even enhanced activity. rsc.org Similarly, bioisosteric replacement of a carbon atom with a sulfur atom in a related quinazoline (B50416) series was studied to assess its impact on cyclooxygenase-1 (COX-1) affinity. nih.gov
| Strategy | Description | Example in Quinazolinone Drug Discovery | Reference |
| Scaffold Hopping | Replacement of the core molecular structure with a different scaffold while maintaining key pharmacophoric elements. | Designing 4-aminoquinazolines for antimycobacterial activity based on known inhibitors. | acs.org |
| Bioisosteric Replacement | Substitution of atoms or groups with others having similar properties to improve activity or pharmacokinetics. | Utilizing the 4-quinazolinone scaffold as a bioisostere for the phthalazinone core in PARP-1 inhibitors. | rsc.org |
| Bioisosteric Replacement | Replacing a carbon atom with a sulfur atom to modulate enzyme affinity. | Investigating the effect on COX-1 affinity in a quinazoline series. | nih.gov |
Fragment-Based Drug Design (FBDD) and De Novo Design Methodologies
Fragment-Based Drug Design (FBDD) and de novo design represent powerful computational and experimental approaches for the discovery of novel lead compounds.
Fragment-Based Drug Design (FBDD): This method involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Promising fragments are then grown or linked together to create more potent lead compounds. A notable application of this strategy in the quinazolinone field was the design of novel human acrosin inhibitors. nih.gov By employing a fragment docking and growing strategy based on the active site of human acrosin, a series of new quinazolinone compounds with potent inhibitory activities were developed. nih.gov
De Novo Design: This computational approach involves designing a novel molecule from scratch, atom by atom or fragment by fragment, to fit the binding site of a target protein. While specific examples focusing solely on the de novo design of 1-(4-Fluorophenyl)quinazolin-4(1H)-one are not prevalent in the provided literature, the general principles of this methodology are widely applied in medicinal chemistry to generate novel scaffolds and substitution patterns for various targets.
Lead Identification and Hit-to-Lead Optimization Campaigns
The journey from an initial "hit" compound, often identified through high-throughput screening, to a viable "lead" compound involves a meticulous optimization process. vichemchemie.comresearchgate.net This campaign aims to improve the potency, selectivity, and drug-like properties of the initial hit. nih.govebi.ac.uk
Once a lead quinazolinone compound is identified, its molecular properties are systematically modified to enhance its potency and selectivity towards the intended biological target. mdpi.com Structure-activity relationship (SAR) studies are crucial in this phase, guiding the chemical modifications. mdpi.com
For instance, in the development of antimalarial quinazolinone derivatives, the substitution pattern on the phenyl ring was found to be critical for activity. Replacing a methoxy (B1213986) group with a fluorine or chlorine atom at the meta position of the phenyl side chain led to the identification of more potent analogues. nih.gov Similarly, for quinazolin-4-one derivatives targeting the mGlu7 receptor, substitutions at the C-2 and C-6 positions of the quinazolinone core were shown to significantly influence their activity. nih.gov The introduction of a 2-chlorophenyl moiety at the C-2 position, for example, was found to be beneficial. nih.gov
The strategic placement of substituents can also introduce additional beneficial interactions with the target protein. For example, the incorporation of amino acids into the quinazolinone scaffold was explored to provide additional hydrogen bonding interactions at the target site, leading to potent inhibitors of the MCF-7 cancer cell line. nih.gov
| Compound Series | Target | Key Modification for Enhanced Potency/Selectivity | Reference |
| Antimalarial Quinazolinones | Plasmodium falciparum | Replacement of a meta-methoxy group with fluorine or chlorine. | nih.gov |
| mGlu7 Receptor Modulators | mGlu7 Receptor | Introduction of a 2-chlorophenyl group at the C-2 position. | nih.gov |
| Anticancer Quinazolinones | MCF-7 cell line | Linkage of amino acids to the quinazolinone scaffold. | nih.gov |
Beyond potency and selectivity, lead optimization also focuses on improving the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. A common strategy to enhance metabolic stability is the introduction of a fluorine atom, which can block potential sites of metabolism. nih.gov
In a study of new 2,6-disubstituted (3H)-quinazolin-4-one derivatives as mGlu7 receptor modulators, the pharmacokinetic properties and brain uptake were determined. One of the optimized compounds, ALX-171, exhibited a longer half-life and higher brain exposure compared to other analogues, highlighting the success of the optimization efforts. nih.gov Computational tools, such as in silico ADME filters and docking methods, are often employed to pre-filter compounds and predict their pharmacokinetic profiles before synthesis, thereby streamlining the optimization process. rsc.orgvichemchemie.com
Design of Multi-Target Directed Ligands and Hybrid Molecules
For complex multifactorial diseases like Alzheimer's disease and cancer, a single-target approach may not be sufficient. acs.org This has led to the development of multi-target-directed ligands (MTDLs) and hybrid molecules, which are designed to interact with multiple biological targets simultaneously. nih.govrsc.org The quinazolinone scaffold has proven to be a versatile platform for the design of such agents. mdpi.comresearchgate.net
For example, a series of novel quinazolinone and vanillin (B372448) acrylamide (B121943) hybrids were designed as MTDLs for Alzheimer's disease. These compounds were engineered to inhibit acetylcholinesterase (AChE), modulate amyloid-β aggregation, and possess antioxidant properties. tandfonline.com Similarly, quinazolinone-hydrazine cyanoacetamide hybrids have been developed as potent MTDLs for Alzheimer's, demonstrating the potential of this scaffold in creating multifunctional therapeutics. nih.gov
The hybridization approach often involves linking the quinazolinone core with other pharmacologically active moieties. Examples include:
Quinazolinone-triazole hybrids: The addition of a triazole fragment has been shown to enhance the activity of quinazolinone derivatives. researchgate.net
Quinazolinone-oxadiazole hybrids: These have been explored for their biological activities. nih.gov
Quinazolinone-indole hybrids: The combination with the indole (B1671886) nucleus has been investigated for potential anticancer properties. nih.gov
These hybrid molecules aim to combine the therapeutic benefits of different pharmacophores into a single molecule, potentially leading to improved efficacy and a reduced likelihood of drug resistance. nih.gov
Future Perspectives in Quinazolinone Research and Drug Discovery
Identification of Novel Therapeutic Areas for Quinazolinone Derivatives
While quinazolinone derivatives have been extensively studied for their anticancer properties, researchers are actively exploring their potential in other therapeutic domains. wisdomlib.orgnih.gov The versatility of the quinazolinone nucleus allows for structural modifications that can tune its biological activity, opening up new avenues for drug development. wisdomlib.orgmdpi.com
Emerging therapeutic applications for quinazolinone derivatives include:
Anticonvulsant Agents: Novel quinazolinone derivatives have shown potential as anticonvulsants, offering hope for new treatments for neurological disorders like epilepsy. wisdomlib.orgmdpi.com
Anti-diabetic Effects: Certain derivatives have been investigated for their ability to inhibit enzymes such as alpha-glucosidase, which is crucial for glucose metabolism, indicating their potential utility in managing diabetes. wisdomlib.org
Anti-inflammatory Properties: The anti-inflammatory actions of quinazolinone compounds are being explored for treating conditions like arthritis and other inflammatory diseases. wisdomlib.orgtandfonline.com
Antimalarial Activity: Structure-activity relationship (SAR) studies have highlighted the potential of the 4-quinazolinone moiety in developing new antimalarial agents. mdpi.com
Antimicrobial and Antiviral Agents: The broad biological activity of quinazolinones extends to antimicrobial and antiviral applications, a critical area of research in the face of growing resistance to existing drugs. nih.govujpronline.comnih.gov
Specifically, research into compounds structurally related to 1-(4-fluorophenyl)quinazolin-4(1H)-one has demonstrated significant cytotoxic activity against various cancer cell lines. For instance, a series of quinazoline-N-4-fluorophenyl compounds showed notable activity against human liver (HepG-2) and colorectal carcinoma (HCT116) cells. nih.gov This underscores the continued importance of this structural class in oncology while pointing towards the potential for repurposing or modifying these compounds for other diseases.
Table 1: Emerging Therapeutic Areas for Quinazolinone Derivatives
| Therapeutic Area | Mechanism/Target (Example) | Research Findings |
| Neurological Disorders | Anticonvulsant activity | Novel derivatives show efficacy in animal models of seizures. wisdomlib.org |
| Diabetes | Inhibition of alpha-glucosidase | Derivatives show potential for managing glucose metabolism. wisdomlib.org |
| Inflammatory Diseases | Inhibition of COX and 5-LOX enzymes | Pyrazoloquinazoline-chalcone hybrids demonstrate anti-inflammatory effects. tandfonline.com |
| Infectious Diseases | Antimalarial, Antibacterial, Antifungal | The quinazolinone core is a key pharmacophore for developing anti-infective agents. mdpi.comujpronline.com |
| Oncology | EGFR/VEGFR-2 Inhibition, Tubulin Polymerization | Derivatives show potent cytotoxic effects against various cancer cell lines. nih.govnih.gov |
Development of Advanced and Sustainable Synthetic Methodologies
The synthesis of quinazolinone derivatives is evolving, with a strong emphasis on developing more efficient, cost-effective, and environmentally friendly methods. nih.govmdpi.com These advanced methodologies are crucial for generating diverse libraries of compounds for high-throughput screening and for the large-scale production of promising drug candidates. nih.gov
Key developments in synthetic strategies include:
Microwave-Assisted Synthesis: This technique accelerates reaction times, often improves yields, and is considered a greener approach compared to conventional heating methods. ujpronline.comnih.gov
Multicomponent Reactions (MCRs): MCRs are highly efficient as they allow for the construction of complex molecules like quinazolinones in a single step from readily available starting materials, reducing waste and purification steps. mdpi.com
Metal-Catalyzed Reactions: Transition metals like palladium and copper are used to catalyze the formation of key bonds in the quinazolinone scaffold, often under mild conditions. ujpronline.commdpi.comthieme-connect.com Palladium-catalyzed carbonylative transformations are a powerful tool for this purpose. mdpi.com
Organocatalytic Synthesis: The use of small organic molecules as catalysts avoids the cost and potential toxicity of metal catalysts, aligning with the principles of green chemistry. frontiersin.org
Ultrasound-Promoted Reactions: Sonication provides an alternative energy source that can enhance reaction rates and yields in the synthesis of quinazolinones. ujpronline.com
These modern techniques represent a significant improvement over traditional methods that often required harsh conditions, hazardous chemicals, and lengthy reaction times. mdpi.com The development of sustainable synthetic routes is paramount for the future of pharmaceutical manufacturing. nih.gov
Table 2: Comparison of Synthetic Methodologies for Quinazolinones
| Methodology | Key Advantages | Relevance to Sustainability |
| Microwave-Assisted Synthesis | Faster reaction rates, improved yields, enhanced selectivity. nih.gov | Reduced energy consumption and reaction times. nih.gov |
| Multicomponent Reactions (MCRs) | High efficiency, atom economy, reduced waste, operational simplicity. mdpi.com | Minimizes solvent usage and purification steps. mdpi.com |
| Metal-Catalyzed Synthesis | High efficiency for C-C and C-heteroatom bond formation. nih.gov | Enables reactions under milder conditions. |
| Organocatalysis | Avoids heavy metal contamination, catalysts are often stable and readily available. frontiersin.org | Metal-free approach, reducing toxic waste. frontiersin.org |
Integration of Artificial Intelligence and Machine Learning in Quinazolinone Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. nih.gov These computational tools are being applied to the design of novel quinazolinone derivatives to accelerate the identification of potent and selective drug candidates.
Applications of AI and ML in this field include:
De Novo Drug Design: Generative AI models can design entirely new molecules, including novel quinazolinone scaffolds, that are optimized for specific biological targets and desired properties. springernature.comchemrxiv.org
Property Prediction: ML algorithms can accurately predict the physicochemical properties, biological activity, and potential toxicity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. springernature.com
Structure-Activity Relationship (SAR) Analysis: AI can identify complex patterns in SAR data that may not be apparent to human researchers, providing valuable insights for lead optimization.
Virtual Screening: High-throughput virtual screening, powered by ML, can rapidly screen vast chemical libraries to identify potential hits with a higher success rate than traditional methods. nih.gov
By combining generative AI with automated synthesis platforms, researchers can significantly shorten the design-make-test-analyze (DMTA) cycle. chemrxiv.org This automated approach allows for rapid iteration and data-driven optimization of compounds, making the drug discovery pipeline more efficient and cost-effective. nih.govchemrxiv.org
Table 3: Role of AI and Machine Learning in Quinazolinone Drug Discovery
| Application | Description | Potential Impact |
| Generative Models | Design of novel quinazolinone structures with desired properties. springernature.com | Accelerates hit identification and scaffold hopping. |
| Predictive Modeling | Prediction of bioactivity, toxicity, and pharmacokinetic profiles. | Reduces late-stage failures and prioritizes synthesis efforts. |
| Automated Synthesis | Integration of AI-designed molecules with robotic synthesis platforms. chemrxiv.org | Enables rapid iteration of the design-make-test-analyze cycle. |
| Virtual Screening | In silico screening of large compound libraries against biological targets. nih.gov | Increases the efficiency and success rate of hit discovery. |
Addressing Challenges and Exploring Opportunities in Developing Next-Generation Quinazolinone-Based Agents
Despite the immense potential of quinazolinone derivatives, several challenges must be addressed to translate them into next-generation therapeutics. However, these challenges also present significant opportunities for innovation.
Challenges:
Drug Resistance: A major hurdle in cancer therapy is the development of resistance to treatment. nih.gov This necessitates the design of new quinazolinone agents that can overcome resistance mechanisms or target alternative pathways.
Target Specificity: Improving the selectivity of quinazolinone derivatives for their intended biological targets is crucial to minimize off-target effects and improve safety profiles.
Synthetic Complexity and Cost: While advanced synthetic methods are being developed, the large-scale production of complex quinazolinone derivatives can still be challenging and expensive, posing a barrier to their practical application. nih.gov
Opportunities:
Development of Hybrid Molecules: Combining the quinazolinone scaffold with other pharmacophores can lead to hybrid molecules with dual or synergistic modes of action, potentially overcoming drug resistance and enhancing efficacy. researchgate.netresearchgate.net
Targeting Novel Biological Pathways: The structural versatility of quinazolinones allows for the exploration of new biological targets beyond well-established ones like EGFR kinases, opening up new therapeutic possibilities. nih.govnih.gov
Focus on Target-Specific Drugs: The future of drug development lies in creating highly specific agents that act on key stages of a disease. nih.gov The quinazolinone scaffold provides a robust framework for designing such targeted therapies.
The continuous exploration of the chemical space around the quinazolinone nucleus, coupled with a deeper understanding of its biological mechanisms, will undoubtedly lead to the discovery of new and improved therapeutic agents. nih.govnih.gov
Table 4: Challenges and Opportunities in Quinazolinone Drug Development
| Aspect | Challenge | Opportunity |
| Efficacy | Emergence of drug resistance in cancer and infectious diseases. nih.gov | Design of hybrid compounds and exploration of novel mechanisms of action. researchgate.net |
| Safety | Potential for off-target effects and toxicity. | Improving target specificity through rational drug design and computational modeling. |
| Development | Complex and costly synthesis for some derivatives. nih.gov | Implementation of green and efficient synthetic methodologies like MCRs and flow chemistry. mdpi.comchemrxiv.org |
| Innovation | Need for novel therapeutic approaches. | Exploring new biological targets and repurposing existing compounds for new indications. nih.govnih.gov |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 1-(4-fluorophenyl)quinazolin-4(1H)-one?
- The compound is typically synthesized via cyclization reactions. For example, hydrazine derivatives of quinazolinone can react with one-carbon donors (e.g., aldehydes or ketones) under reflux conditions in ethanol with catalytic acetic acid. Yields are optimized by TLC monitoring and purification via ice-water precipitation . Alternative routes include condensation of 4-amino acetophenone with fluorophenyl-containing precursors, followed by cyclization . Structural confirmation is achieved via IR (C=O stretch at ~1670 cm⁻¹), ¹H NMR (aromatic protons at δ 7.2–8.3 ppm), and mass spectrometry .
Q. How can spectroscopic techniques validate the structure of this compound?
- IR spectroscopy identifies key functional groups: the carbonyl (C=O) at ~1670 cm⁻¹ and C-F stretches at 1220–1150 cm⁻¹. ¹H NMR reveals aromatic protons (e.g., doublets for fluorophenyl substituents at δ 7.1–7.5 ppm) and NH protons (δ 10–12 ppm for quinazolinone). ¹³C NMR confirms the quinazolinone backbone (C=O at ~160 ppm) and fluorophenyl carbons (JC-F coupling ~245 Hz) .
Q. What are the standard protocols for determining the purity of synthesized this compound?
- Melting point analysis (reported range: 143–145°C for fluorophenyl derivatives) and HPLC with UV detection (λ = 254 nm) are standard. Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves impurities, while TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) ensures reaction completion .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides precise bond lengths and angles. For example, orthorhombic crystal systems (space group Pbcn) with unit cell parameters a = 24.419 Å, b = 10.147 Å, and c = 8.241 Å have been reported for fluorophenyl analogs. Data-to-parameter ratios >12 and R-factors <0.05 ensure reliability .
Q. What strategies address contradictory data between spectroscopic and crystallographic results?
- Discrepancies (e.g., tautomeric forms or hydrogen bonding) are resolved by cross-validating NMR chemical shifts with DFT-calculated spectra. For crystallographic outliers (e.g., disordered fluorophenyl groups), Hirshfeld surface analysis or twinning refinement in SHELXL improves accuracy .
Q. How do substituents on the quinazolinone core influence biological activity?
- Structure-activity relationship (SAR) studies show fluorophenyl derivatives inhibit enzymes like cathepsin B. For example, 2-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one exhibits IC₅₀ values <10 µM due to halogen-bond interactions with catalytic cysteine residues. Methyl or nitro substituents alter potency by modulating electron density .
Q. What experimental designs optimize reaction yields for fluorophenylquinazolinone derivatives?
- DoE (Design of Experiments) varies temperature, solvent polarity, and catalyst loading. For cyclization reactions, ethanol/glacial acetic acid (9:1) at 80°C maximizes yields (~85%). Microwave-assisted synthesis reduces reaction time from 6 h to 30 min .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
